2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)-
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Overview
Description
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- is a heterocyclic compound that features a pyridinedione core with diethyl and piperazinylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- typically involves multistep organic reactions. One common synthetic route includes the condensation of diethyl malonate with piperazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyridinedione, 3,3-dimethyl-1-(1-piperazinylmethyl)
- 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-morpholinylmethyl)
- 2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperidinylmethyl)
Uniqueness
2,4(1H,3H)-Pyridinedione, 3,3-diethyl-1-(1-piperazinylmethyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
CAS No. |
80733-97-7 |
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Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3,3-diethyl-1-(piperazin-1-ylmethyl)pyridine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-3-14(4-2)12(18)5-8-17(13(14)19)11-16-9-6-15-7-10-16/h5,8,15H,3-4,6-7,9-11H2,1-2H3 |
InChI Key |
MMGVQQXRNDQEPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C=CN(C1=O)CN2CCNCC2)CC |
Origin of Product |
United States |
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